molecular formula C12H10BrNO3 B3301297 ethyl (7-bromo-1H-indol-3-yl)glyoxylate CAS No. 908135-76-2

ethyl (7-bromo-1H-indol-3-yl)glyoxylate

Cat. No. B3301297
CAS RN: 908135-76-2
M. Wt: 296.12 g/mol
InChI Key: HXVJJMOQDPQAOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of this compound involves a one-pot reaction. Primary aliphatic amines, glyoxalic acid, and indole (or N-methylindole) react in water at ambient temperature to yield indol-3-yl or N-methylindol-3-yl-glycine in nearly quantitative yields. This efficient synthesis avoids the need for catalysts and demonstrates the use of water as an environmentally benign solvent .


Molecular Structure Analysis

The molecular structure of ethyl (7-bromo-1H-indol-3-yl)glyoxylate consists of an indole ring system with a bromine atom at the 7-position and a glyoxylate moiety attached to the indole nitrogen. The ethyl group is linked to the glyoxylate carbon .


Chemical Reactions Analysis

The compound can participate in various reactions, including Friedel-Crafts condensation. Notably, it can serve as a precursor for the synthesis of biologically active compounds due to its indol-3-yl-glycine scaffold .

Scientific Research Applications

Synthesis of α-(3-indolyl)glycine Derivatives

  • A study by Jiang and Huang (2005) highlights the Mannich-type Friedel-Crafts reaction between indoles and ethyl glyoxylate imines, which can produce ethyl alpha-(3-indolyl)glycinates in moderate to high yields. This method is significant for synthesizing chiral alpha-(3-indolyl)glycinates with good diastereoselectivities (B. Jiang & Zuo-gang Huang, 2005).

Multi-component Friedel-Crafts Alkylation Reaction

  • Desimoni et al. (2008) describe a multi-component Friedel–Crafts alkylation reaction involving indole, ethyl glyoxylate, and anilines, leading to the formation of ethyl 2-(arylamino)-2-(1H-indol-3-yl)acetates. This process highlights the versatility of ethyl glyoxylate in catalyzing complex organic reactions (G. Desimoni et al., 2008).

Catalytic Asymmetric Four-Component Reaction

  • A study by Jing, Xing, and Hu (2015) details a Rh(II)/chiral phosphoric acid cocatalyzed four-component reaction that includes indoles, 3-diazooxindoles, arylamines, and ethyl glyoxylate. This method is effective for constructing 3,3-disubstituted 3-indol-3'-yloxindoles with excellent diastereoselectivities and enantioselectivities (Changcheng Jing, D. Xing & Wenhao Hu, 2015).

Synthesis of Unnatural Tryptophan Derivatives

  • Janczuk et al. (2002) report on combining benzylamine with ethyl glyoxylate to form an intermediate imine, leading to the synthesis of unnatural tryptophan derivatives. This study opens possibilities for creating novel amino acid derivatives (A. Janczuk et al., 2002).

Development of Anti-diabetic Agents

  • Nazir et al. (2018) conducted a study involving the sequential conversion of indolyl butanoic acid into ethyl indolyl butanoate and further into 1,3,4-oxadiazole-2-thiol analogs. This process, involving ethyl glyoxylate derivatives, has potential applications in developing new antidiabetic agents (M. Nazir et al., 2018).

properties

IUPAC Name

ethyl 2-(7-bromo-1H-indol-3-yl)-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO3/c1-2-17-12(16)11(15)8-6-14-10-7(8)4-3-5-9(10)13/h3-6,14H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXVJJMOQDPQAOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CNC2=C1C=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl (7-bromo-1H-indol-3-yl)glyoxylate
Reactant of Route 2
Reactant of Route 2
ethyl (7-bromo-1H-indol-3-yl)glyoxylate
Reactant of Route 3
ethyl (7-bromo-1H-indol-3-yl)glyoxylate
Reactant of Route 4
Reactant of Route 4
ethyl (7-bromo-1H-indol-3-yl)glyoxylate
Reactant of Route 5
Reactant of Route 5
ethyl (7-bromo-1H-indol-3-yl)glyoxylate
Reactant of Route 6
Reactant of Route 6
ethyl (7-bromo-1H-indol-3-yl)glyoxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.